molecular formula C13H18BrNO3 B13940660 4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine

4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine

Cat. No.: B13940660
M. Wt: 316.19 g/mol
InChI Key: VYKNKHXCGOEONI-UHFFFAOYSA-N
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Description

4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine typically involves the reaction of 4-bromo-2-methoxyphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product.

    Starting Materials: 4-bromo-2-methoxyphenol, 2-chloroethylmorpholine

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.

    Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the bromine atom to a hydrogen atom, resulting in the formation of 4-(2-(2-methoxyphenoxy)ethyl)morpholine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base (e.g., sodium hydroxide) in solvents like DMF or acetonitrile.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 4-(2-(2-methoxyphenoxy)ethyl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of drugs with various therapeutic effects, including anti-inflammatory and anticancer properties.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Material Science: The compound is explored for its potential use in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to the modulation of their activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with the target molecules.

Comparison with Similar Compounds

4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine can be compared with other similar compounds, such as:

    4-(2-(2-Bromo-5-methoxyphenoxy)ethyl)morpholine: Similar structure but with a different substitution pattern on the aromatic ring.

    4-(2-(4-Bromo-3-methoxyphenoxy)ethyl)morpholine: Another isomer with the methoxy group in a different position.

    2-(4-Morpholino)ethyl 2-bromoisobutyrate: Contains a morpholine ring and bromine atom but with a different overall structure and functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

4-[2-(4-bromo-2-methoxyphenoxy)ethyl]morpholine

InChI

InChI=1S/C13H18BrNO3/c1-16-13-10-11(14)2-3-12(13)18-9-6-15-4-7-17-8-5-15/h2-3,10H,4-9H2,1H3

InChI Key

VYKNKHXCGOEONI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCCN2CCOCC2

Origin of Product

United States

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